molecular formula C9H13N2O6PS B12071050 1-[5-(Dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

1-[5-(Dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12071050
M. Wt: 308.25 g/mol
InChI Key: LENMXODJHHVTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(Dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound belonging to the class of pyrimidine nucleosides. These compounds are characterized by a pyrimidine base attached to a ribosyl or deoxyribosyl moiety.

Preparation Methods

The synthesis of 1-[5-(Dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves several steps. One common method includes the reaction of cyclic compounds containing active methylene groups with specific aldehydes and nitriles in a water-ethanol solution . The reaction conditions typically involve moderate temperatures and the use of catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-[5-(Dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

1-[5-(Dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(Dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it can inhibit viral replication by substituting itself for thymidine in viral DNA, thereby inhibiting enzymes like thymidylate phosphorylase and viral DNA polymerases . This leads to the production of faulty DNA, which cannot effectively replicate or infect cells.

Comparison with Similar Compounds

1-[5-(Dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione can be compared with other pyrimidine nucleosides such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H13N2O6PS

Molecular Weight

308.25 g/mol

IUPAC Name

1-[5-(dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H13N2O6PS/c12-7-3-4-11(9(13)10-7)8-2-1-6(17-8)5-16-18(14,15)19/h3-4,6,8H,1-2,5H2,(H,10,12,13)(H2,14,15,19)

InChI Key

LENMXODJHHVTIA-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1COP(=S)(O)O)N2C=CC(=O)NC2=O

Origin of Product

United States

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